3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group and the hydroxyl group onto a pyrrolidine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The difluoromethyl group can enhance the compound’s binding affinity to the target enzyme, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the enzyme and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and carboxylic acid group, but with a pyrazole ring instead of a pyrrolidine ring.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Contains a difluoromethyl group and carboxylic acid group, but with a thiophene ring.
Uniqueness
3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of both a difluoromethyl group and a hydroxyl group on a pyrrolidine ring.
Properties
Molecular Formula |
C6H9F2NO3 |
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Molecular Weight |
181.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO3/c7-5(8)6(12)1-2-9-3(6)4(10)11/h3,5,9,12H,1-2H2,(H,10,11) |
InChI Key |
LORXVIBGDGJIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1(C(F)F)O)C(=O)O |
Origin of Product |
United States |
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